Compound X is a novel, synthetically derived small molecule that has garnered interest in scientific research for its biological activity, specifically as a selective inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) []. ERAP1 plays a crucial role in the immune system by trimming peptides for loading onto major histocompatibility complex class I (MHC-I) proteins []. Due to its involvement in the immune response, modulating ERAP1 activity through selective inhibitors like Compound X holds potential for therapeutic applications in cancer and autoimmune disorders [, ].
Compound X acts as an allosteric activator of ERAP1, meaning it binds to a site distinct from the enzyme's active site, inducing conformational changes that influence its activity []. While Compound X activates the hydrolysis of small, model substrates by ERAP1, it competitively inhibits the enzyme's activity towards larger peptide substrates, which are more representative of physiological substrates []. This unique behavior suggests that Compound X may modulate ERAP1 activity in a substrate-specific manner, highlighting its potential for achieving selective therapeutic effects.
The primary application of Compound X identified in the literature is as a selective inhibitor of ERAP1 []. This selectivity is particularly notable as it distinguishes Compound X from other known ERAP inhibitors, which often exhibit cross-reactivity with related enzymes like ERAP2 and IRAP [, ]. This selectivity makes Compound X a valuable tool for:
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: